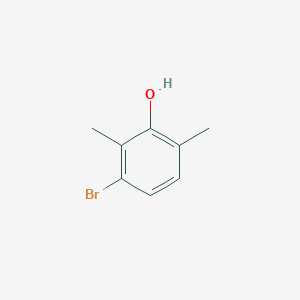

3-Bromo-2,6-dimethylphenol

Description

3-Bromo-2,6-dimethylphenol is a brominated aromatic compound characterized by a hydroxyl group (-OH) at the para position, bromine at the meta position (C3), and methyl groups at the ortho positions (C2 and C6). This substitution pattern confers unique physicochemical properties, such as moderate solubility in polar organic solvents due to the hydroxyl group and steric hindrance from the methyl groups.

Properties

CAS No. |

74571-82-7 |

|---|---|

Molecular Formula |

C8H9BrO |

Molecular Weight |

201.06 g/mol |

IUPAC Name |

3-bromo-2,6-dimethylphenol |

InChI |

InChI=1S/C8H9BrO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3 |

InChI Key |

KURYSGAJGBZRCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 4-Chloro-2,6-dimethylphenol and 4-Iodo-2,6-dimethylphenol: These compounds differ in the halogen substituent (Cl or I) at the para position. The larger atomic radius of iodine in 4-iodo-2,6-dimethylphenol increases steric bulk and polarizability compared to chlorine or bromine. Both are used in chromatographic detection of hypochlorous acid and chlorine dioxide, with detection limits of 0.009 mg/L and 0.011 mg/L, respectively .

- 4,6-Dibromo-2,3-dimethylphenol: This derivative features bromine at C4 and C6, with methyl groups at C2 and C3. The additional bromine enhances electrophilic reactivity but reduces solubility due to increased hydrophobicity. Crystal structure analysis reveals intermolecular O–H···O hydrogen bonding and Br···Br interactions (3.362 Å), influencing its solid-state stability .

Amino-Substituted Analogs

- 3-Amino-2,6-dimethylphenol: Substitution of bromine with an amino group (-NH₂) significantly alters metabolic pathways. Dermal absorption is high (24-hour exposure), with extensive O-sulfation, O-glucuronidation, and N-acetylation as primary metabolic reactions. Unlike brominated analogs, it exhibits low ocular irritation at in-use concentrations, attributed to its chemical reactivity in dye systems .

Fluorinated Derivatives

- 3-Fluoro-2,6-dimethylphenol: Fluorine’s high electronegativity increases the compound’s acidity (lower pKa) compared to brominated analogs. This property is exploited in synthesizing fluorinated pharmaceuticals, such as DDPH analogs, via Schiemann reactions .

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.